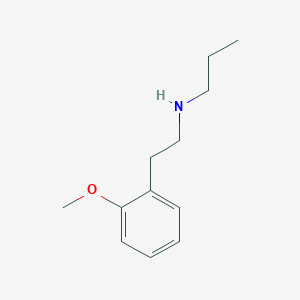
Benzeneethanamine,2-methoxy-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2-methoxy-N-propyl- is an organic compound with the molecular formula C12H19NO It is a derivative of benzeneethanamine, where the ethylamine side chain is substituted with a methoxy group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2-methoxy-N-propyl- typically involves the following steps:
Friedel-Crafts Acylation: The benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Substitution: The alkane undergoes substitution reactions to introduce the methoxy and propyl groups.
Industrial Production Methods: Industrial production of Benzeneethanamine, 2-methoxy-N-propyl- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzeneethanamine, 2-methoxy-N-propyl- can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzeneethanamine, 2-methoxy-N-propyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-methoxy-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzeneethanamine: The parent compound without the methoxy and propyl substitutions.
Benzeneethanamine, N,α-dimethyl-: A derivative with dimethyl substitutions on the ethylamine side chain.
Methoxyphenamine: A compound with a methoxy group on the benzene ring and a methylamine side chain.
Uniqueness: Benzeneethanamine, 2-methoxy-N-propyl- is unique due to the specific combination of methoxy and propyl groups, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
748132-69-6 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-8-11-6-4-5-7-12(11)14-2/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
NOZWGSWZJDAJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















